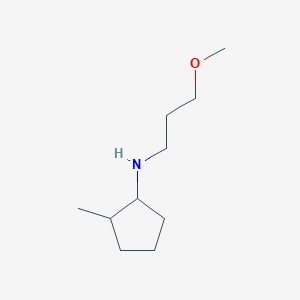

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine |

InChI |

InChI=1S/C10H21NO/c1-9-5-3-6-10(9)11-7-4-8-12-2/h9-11H,3-8H2,1-2H3 |

InChI Key |

YBBFARUHKVMGCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NCCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine typically involves two key steps:

- Step 1: Synthesis or procurement of the 2-methylcyclopentan-1-amine intermediate.

- Step 2: Alkylation of the amine nitrogen with a 3-methoxypropyl electrophile (e.g., 3-methoxypropyl halide or tosylate).

This approach relies on nucleophilic substitution chemistry, where the amine nitrogen acts as a nucleophile attacking an alkyl electrophile bearing the 3-methoxypropyl group.

Preparation of 2-methylcyclopentan-1-amine

2-methylcyclopentan-1-amine serves as the key amine precursor. Its preparation is well-documented and can be summarized as follows:

| Method | Description | Reaction Conditions | References |

|---|---|---|---|

| Catalytic Hydrogenation of Nitriles | Hydrogenation of 2-methylcyclopentanecarbonitrile using Pd or Pt catalysts under high pressure and temperature to yield 2-methylcyclopentan-1-amine. | H2 gas, Pd/C or Pt catalyst, elevated pressure (~50 atm), 100-150 °C | |

| Ammonolysis of Acyl Chlorides | Reaction of 2-methylcyclopentanecarbonyl chloride with ammonia in anhydrous ether or tetrahydrofuran (THF) solvents. | Anhydrous conditions, low temperature, inert atmosphere |

These methods provide access to the cyclopentylamine core with high purity and yield, suitable for further functionalization.

Alkylation with 3-Methoxypropyl Electrophiles

The introduction of the 3-methoxypropyl group onto the nitrogen atom of 2-methylcyclopentan-1-amine is typically achieved through nucleophilic substitution reactions:

Mechanism: The lone pair on the amine nitrogen attacks the electrophilic carbon of the 3-methoxypropyl halide or tosylate, displacing the leaving group and forming the N-(3-methoxypropyl) substituted amine.

Alternative Synthetic Routes

Reductive Amination: An alternative method involves reductive amination of 2-methylcyclopentanone with 3-methoxypropylamine or its derivatives, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts. This method allows direct formation of the secondary amine with the methoxypropyl substituent in one step. However, it requires careful control of reaction conditions to avoid over-reduction or side reactions.

Two-Step Synthesis via N-Methoxyamides: Recent research has demonstrated the use of N-methoxyamides as intermediates for multi-substituted amines. The N-methoxy group enhances nucleophilicity and electrophilicity, facilitating coupling with aldehydes followed by nucleophilic addition to yield substituted amines. This strategy could be adapted for the synthesis of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine by selecting appropriate aldehyde and amide precursors.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Nomenclature

N-(3-Methoxypropyl)-2-methylcyclopentan-1-amine vs. N-Ethyl-3-methyl-2-pentanamine ():

- Both are secondary amines, but the cyclopentyl ring in the target compound introduces steric hindrance and ring strain compared to the linear pentane chain in the latter.

- The methoxypropyl substituent in the target compound may enhance solubility in polar solvents due to the ether oxygen, unlike the purely alkyl substituents in N-ethyl-3-methyl-2-pentanamine .

N-(3-Methoxypropyl)-N’-isopropyltriazine-diamine (methoprotryne) ():

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (171.3 g/mol) is heavier than simpler amines like methyl(2-methylpropyl)amine (87.17 g/mol, ), which lacks the methoxy group and cyclopentane ring. Cyclopentane derivatives (e.g., N-[(dimethyloxazolyl)methyl]-N-methylcyclopentanamine, ) exhibit moderate lipophilicity, suggesting the target compound may partition into both aqueous and lipid phases .

Synthetic Accessibility :

- The synthesis of structurally complex amines, such as N-isopropyl-3-(trifluoromethyl)phenyl cyclopentyl derivatives (), often involves coupling reagents like HATU and solvents like DMF (). Similar methods may apply to the target compound, though the methoxypropyl group may require protective strategies during synthesis .

Biological Activity

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine has the following chemical structure:

- IUPAC Name : N-(3-methoxypropyl)-2-methylcyclopentan-1-amine

- Chemical Formula : C_{10}H_{19}NO

- Molecular Weight : 171.26 g/mol

The compound features a cyclopentane ring substituted with a methoxypropyl group and an amine functional group, which may contribute to its biological activity.

The biological activity of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar structures often exhibit selective agonistic activity at 5-HT receptors, which are implicated in various physiological processes including mood regulation, gastrointestinal motility, and pain perception .

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to N-(3-methoxypropyl)-2-methylcyclopentan-1-amine. For instance, derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for these compounds were determined using MTT assays, revealing significant inhibition of cell viability in certain lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis induction |

| Compound B | HCT116 | 5.0 | Cell cycle arrest |

2. Neuropharmacological Effects

N-(3-methoxypropyl)-2-methylcyclopentan-1-amine has been investigated for its effects on the central nervous system (CNS). Its ability to act as a selective agonist at 5-HT receptors suggests potential applications in treating disorders such as anxiety and depression. In preclinical models, compounds with similar structures have demonstrated anxiolytic effects and improved cognitive function .

3. Gastrointestinal Activity

The compound's interaction with gastrointestinal 5-HT receptors indicates potential utility in treating conditions such as irritable bowel syndrome (IBS) and dyspepsia. Research has shown that modulation of these receptors can enhance gastrointestinal motility and alleviate symptoms associated with functional gastrointestinal disorders .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of cyclopentane derivatives demonstrated that certain modifications to the N-(3-methoxypropyl)-2-methylcyclopentan-1-amine structure significantly enhanced its cytotoxicity against cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, leading to promising results that warrant further investigation.

Case Study 2: CNS Effects

In another study focusing on neuropharmacological properties, researchers evaluated the effects of N-(3-methoxypropyl)-2-methylcyclopentan-1-amine in rodent models. The results indicated a reduction in anxiety-like behaviors when administered at specific dosages, supporting its potential as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.